Product packaging for Azepane-1-carboximidhydrazide(Cat. No.:)

Azepane-1-carboximidhydrazide

Cat. No.: B11919251
M. Wt: 156.23 g/mol
InChI Key: RNLSSVBAHNQCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azepane-1-carboximidhydrazide is a useful research compound. Its molecular formula is C7H16N4 and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N4 B11919251 Azepane-1-carboximidhydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

N'-aminoazepane-1-carboximidamide

InChI

InChI=1S/C7H16N4/c8-7(10-9)11-5-3-1-2-4-6-11/h1-6,9H2,(H2,8,10)

InChI Key

RNLSSVBAHNQCDA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=NN)N

Origin of Product

United States

Organocatalytic Domino Reactions:domino or Cascade Reactions Offer an Efficient Route to Complex Cyclic Systems by Forming Multiple Chemical Bonds in a Single Operation from Simple Acyclic Precursors. an Enantioselective Organocatalyzed Domino Synthesis of Azepane Moieties Has Been Reported, Utilizing a Chiral Secondary Amine Catalyst.rsc.orgthis Strategy Involves the Reaction of α Ketoamides with α,β Unsaturated Aldehydes Enals to Construct a Temporary Oxygen Bridged Bicyclic Azepane System. This Reaction Creates Up to Four Stereogenic Centers with Very High Stereoselectivity. the Resulting Bicyclic Products Can then Be Selectively Transformed into a Variety of Optically Active, Highly Functionalized Azepane Derivatives, Such As Azepanones or Azepanols.rsc.org

The table below details representative results from this organocatalytic approach.

α-Ketoamide Substituent (R¹)Enal Substituent (R²)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
PhenylPhenyl99>99:199
4-MethoxyphenylPhenyl99>99:199
4-NitrophenylPhenyl99>99:199
Phenyl2-Naphthyl95>99:199
Phenyl2-Furyl90>99:198

Data sourced from Goudedranche et al., 2014. rsc.org This interactive table showcases the high efficiency and stereoselectivity of the domino reaction.

Stereoselective Ring Expansion:another Successful Strategy for Constructing Chiral Azepanes is Through the Stereoselective Ring Expansion of Smaller, More Readily Available Heterocyclic Systems. Diastereomerically Pure Azepane Derivatives Have Been Prepared Via the Expansion of a Piperidine Ring with Excellent Yield and Complete Regio and Stereoselectivity.rsc.orgsimilarly, Chiral Bridged Azepanes 2 Azabicyclo 3.2.1 Octanes Can Be Synthesized Through the High Yielding, Stereoselective Ring Expansion of 2 Azanorbornan 3 Yl Methanols.researchgate.netthe Reaction Proceeds Through an Intermediate Aziridinium Ion, Which is Opened by a Nucleophile to Furnish the Seven Membered Ring System. the Stereochemistry of the Final Product is Dictated by the Configuration of the Starting Alcohol.researchgate.net

Reactivity Profiles of the Azepane Ring

The azepane ring, a seven-membered saturated N-heterocycle, provides the foundational structure of the molecule. nih.govwikipedia.org Its reactivity is primarily centered around the secondary amine nitrogen, though the carbon skeleton can also participate in specific transformations. researchgate.netnih.gov

Nucleophilic and Electrophilic Substitution Reactions on the Azepane Ring

The lone pair of electrons on the nitrogen atom of the azepane ring confers significant nucleophilicity. This allows the nitrogen to readily participate in nucleophilic substitution reactions with a variety of electrophiles. Common transformations include N-alkylation and N-acylation. While electrophilic substitution on the carbon atoms of the saturated ring is generally unfavorable, specific derivatives can be synthesized through multi-step processes. researchgate.net For instance, methods have been developed for the synthesis of dipyridoazepine derivatives via a double nucleophilic aromatic substitution, showcasing the utility of the azepane nitrogen as a nucleophile in building more complex structures. shd-pub.org.rs

The conformational flexibility of the azepane ring can influence its reactivity, and the introduction of substituents can bias the ring to a specific conformation, which is a critical factor in drug design. lifechemicals.com

Oxidation and Reduction Chemistry of the Azepane Moiety

The saturated azepane ring is generally stable to reduction. However, the nitrogen and carbon atoms within the ring can undergo oxidation. The oxidation of the azepane moiety can lead to the formation of various functionalized products. For example, late-stage oxidation of tetrahydroazepines has been utilized to access densely functionalized oxo-azepanes. nih.gov This process can proceed via an initial hydroboration to yield regioisomeric azepanols, which are then oxidized to the corresponding ketones (oxo-azepines). nih.gov

The oxidation of substituted 3H-azepines with reagents like selenium dioxide has been shown to yield a variety of products, including those resulting from ring cleavage and ring contraction, such as 2-azatropone derivatives. researchgate.net The oxidation of N-substituted-dibenz[b,f]azepines with agents like m-chloroperbenzoic acid has also been studied, leading to various oxidized products. documentsdelivered.com Conversely, while the azepane ring itself is saturated, related unsaturated systems like azepines can be reduced. For example, a palladium-catalyzed hydrogenation can reduce C=C and C=N bonds in precursor molecules, leading to the formation of the saturated azepane scaffold. chemistryviews.org

Table 1: Representative Oxidation and Reduction Reactions of Azepane Derivatives
Reactant TypeReagent(s)Product TypeReference
Tetrahydroazepine1. Hydroboration (e.g., BH3) 2. Oxidation (e.g., PCC)Oxo-azepane nih.gov
3H-Azepine derivativeSelenium Dioxide (SeO2)Ring-cleaved, ring-contracted, and other oxidized products researchgate.net
N-substituted-dibenz[b,f]azepinem-Chloroperbenzoic acidVarious oxidized derivatives documentsdelivered.com
Unsaturated Azepine PrecursorH2, Pd catalystSaturated Azepane chemistryviews.org

Ring-Opening and Ring-Contraction Mechanisms of Azepanes

Seven-membered rings like azepane can undergo ring-opening and ring-contraction reactions, often driven by the release of ring strain or through specific rearrangement pathways. researchgate.net For example, a general approach to functionalized 2,3,4,7-tetrahydro-1H-azepine derivatives involves the reductive amination of deprotected halogenated secondary cyclopropylamines, which triggers cyclopropane (B1198618) ring cleavage and subsequent ring expansion. rsc.org

Conversely, ring contraction of bridged azepine systems has been observed. Treatment of a 2,5-bridged tetrahydroazepine with methyl iodide can lead to a ring contraction, forming a (halogenomethyl)dihydropyridine derivative. rsc.org Photochemical rearrangements of N-vinylpyrrolidinones, which are five-membered rings, can also be employed in a ring-expansion strategy to yield seven-membered azepin-4-ones. organic-chemistry.org This highlights the synthetic interplay between different ring sizes in accessing the azepane framework.

Chemical Transformations of the Carboximidhydrazide Functional Group

The carboximidhydrazide group, -C(=NH)NHNH₂, is a complex functional moiety that combines the features of an imine and a hydrazide. Its reactivity is characterized by the nucleophilic nature of the nitrogen atoms and the electrophilic character of the imine carbon.

Reactivity of the Hydrazide and Imine Functionalities

The carboximidhydrazide group contains both a hydrazide (-NHNH₂) and an imine (>C=NH) functionality, each with a distinct reactivity profile.

Hydrazide Reactivity : The terminal amino group of the hydrazide moiety is highly nucleophilic. Hydrazides are well-known to react with carbonyl compounds such as aldehydes and ketones to form stable hydrazones. lumiprobe.comrsc.orgresearchgate.net This reaction is a cornerstone of "click chemistry" and is widely used for bioconjugation. rsc.orgresearchgate.nettaylorandfrancis.com The reaction proceeds via nucleophilic attack of the terminal hydrazide nitrogen on the carbonyl carbon, followed by dehydration. taylorandfrancis.com Due to the inductive effect of the acyl group, hydrazides are generally nonbasic. wikipedia.org

Imine Reactivity : Imines feature a carbon-nitrogen double bond (C=N). wikipedia.org The imine carbon is electrophilic and susceptible to attack by nucleophiles, analogous to a carbonyl carbon, although it is generally less electrophilic. nih.govbyjus.com The reactivity can be enhanced by protonating the imine nitrogen with an acid, which forms a highly reactive iminium cation. nih.gov Imines are mildly basic and can be reversibly protonated. wikipedia.org They can undergo hydrolysis in the presence of aqueous acid to revert to the corresponding amine and carbonyl compound. masterorganicchemistry.com They can also be reduced by hydride reagents to yield secondary amines. masterorganicchemistry.com

In this compound, these reactivities are combined. The terminal -NH₂ of the hydrazide portion is expected to be the most potent nucleophilic site for reactions like condensation, while the imine carbon serves as the primary electrophilic center for nucleophilic additions.

Condensation and Cycloaddition Reactions Involving the Carboximidhydrazide Moiety

The bifunctional nature of the carboximidhydrazide group makes it an excellent precursor for the synthesis of various heterocyclic compounds through condensation and cycloaddition reactions. nih.gov

Condensation Reactions : The nucleophilic terminal nitrogen of the hydrazide can react with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds can yield pyrazoles, while reaction with 1,2-dicarbonyls can lead to pyridazines. The formation of 1,3,4-oxadiazoles is a common transformation of carbohydrazide (B1668358) derivatives, often achieved by reacting the hydrazide with reagents like carbon disulfide followed by cyclization. nih.govresearchgate.net

Cycloaddition Reactions : The imine C=N bond within the carboximidhydrazide moiety can participate in cycloaddition reactions. Imines can act as azadienes or dienophiles in hetero-Diels-Alder reactions, providing a route to various nitrogen-containing heterocycles. nih.gov While specific examples involving carboximidhydrazides are specialized, the principle of using the C=N bond as a 2π component in [4+2] or other cycloadditions is well-established for related systems. slideshare.netrsc.orgmdpi.com These reactions offer a powerful tool for constructing complex molecular architectures.

Table 2: Heterocycle Synthesis from Hydrazide/Imine Precursors
Precursor MoietyReactantResulting HeterocycleReaction TypeReference
HydrazideAldehyde/KetoneHydrazone (acyclic)Condensation lumiprobe.comrsc.org
HydrazideCarbon Disulfide / KOH1,3,4-Oxadiazole-thioneCondensation/Cyclization nih.gov
Hydrazide1,3-Dicarbonyl CompoundPyrazole (B372694)Condensation/Cyclization nih.gov
Imine (as azadiene)Alkene/Alkyne (dienophile)Tetrahydropyridine derivative[4+2] Cycloaddition nih.gov

Tautomerism and Isomerization Processes within this compound

No studies detailing the tautomeric forms or isomerization processes of this compound have been identified. Theoretical calculations or experimental data would be required to determine the potential for and equilibrium between different tautomers, such as imine-enamine or keto-enol equivalents within the carboximidhydrazide moiety, or conformational isomers of the seven-membered azepane ring.

Catalytic Aspects of this compound Reactions

There is no available research on the catalytic applications of this compound, either as a catalyst itself or as a substrate in catalytic transformations.

Metal-Catalyzed Transformations

No literature has been found describing the use of metal catalysts to effect transformations on this compound, nor its use as a ligand in metal-catalyzed reactions. The nitrogen-rich carboximidhydrazide group suggests potential for metal coordination, but this has not been experimentally verified for this compound.

Organocatalytic Applications

While the structural similarity of the carboximidhydrazide group to guanidines suggests potential for organocatalytic activity, no studies have been published that explore this compound in this capacity.

Mechanistic Investigations of this compound Reactions

A prerequisite for mechanistic investigations is the existence of known reactions. As no specific reactions involving this compound are documented, there are consequently no mechanistic studies to report.

Structural Analysis and Conformational Studies of Azepane 1 Carboximidhydrazide

Spectroscopic Characterization Methodologies (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for characterizing azepane derivatives. In the ¹H NMR spectrum of a related compound, 2,3,6,7-tetrahydro-1H-azepine hydrochloride, characteristic signals confirm the seven-membered ring structure. Protons adjacent to the nitrogen atom and those on saturated methylene (B1212753) groups within the ring system show distinct chemical shifts and coupling patterns. For azepane-1-carboximidhydrazide, one would expect to observe specific signals corresponding to the protons on the azepane ring and the carboximidhydrazide group. The chemical shifts would be influenced by the electronic environment of each proton.

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in the molecule. For instance, in a synthesized azepine derivative, a strong band in the region of 1771 cm⁻¹ was attributed to the stretching vibration of a carbonyl group (C=O), while a sharp and strong band at 3344 cm⁻¹ indicated the presence of an N-H bond. nepjol.info In the case of this compound, characteristic IR absorption bands would be expected for the N-H and C=N bonds of the carboximidhydrazide moiety, as well as the C-H and C-N bonds of the azepane ring.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. For 2,3,6,7-tetrahydro-1H-azepine hydrochloride, mass spectrometry confirms the molecular weight, with the molecular ion peak appearing at a mass-to-charge ratio corresponding to the hydrochloride salt. The fragmentation pattern can further elucidate the structure by showing the loss of specific groups. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, along with fragment ions resulting from the cleavage of the azepane ring and the carboximidhydrazide side chain.

Crystallographic Analysis for Absolute and Relative Stereochemistry Determination of Azepane Derivatives

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of molecules, including the absolute and relative stereochemistry of chiral centers. For azepane derivatives, crystallographic studies have been essential in confirming their molecular architecture. rsc.orgresearchgate.netnih.gov

In studies of various substituted azepanes, X-ray crystallography has been used to confirm the ring fusion stereochemistry in bicyclic systems. nih.gov For example, the hydrochloride salts of several cis- and trans-fused azepanes were analyzed to establish their stereochemical configurations. nih.gov Similarly, the crystal structures of novel azepane derivatives have been determined to understand their binding interactions with biological targets. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. This data would definitively establish the conformation of the seven-membered azepane ring in the solid state and the geometry of the carboximidhydrazide group. If the molecule is chiral, crystallographic analysis of a single enantiomer or a derivative with a known chiral auxiliary can be used to determine its absolute configuration.

Conformational Preferences of the Seven-Membered Azepane Ring in Solution and Solid State

The seven-membered azepane ring is a flexible system that can adopt several low-energy conformations. beilstein-journals.org Understanding these conformational preferences is crucial as they can significantly impact the molecule's physical, chemical, and biological properties.

Chair, Boat, and Twist-Boat Conformations of Azepanes

Seven-membered rings like azepane exhibit more complex conformational behavior than their six-membered counterparts. beilstein-journals.org The primary low-energy conformations available to the azepane ring are the chair, boat, and twist-boat forms. The inherent flexibility of this ring system allows for interconversion between these conformations through pseudo-rotational processes. Research indicates that for many azepane derivatives, twist-boat conformations are often the most stable in their lowest energy states.

Influence of Substituents, including the Carboximidhydrazide Group, on Conformation

The conformational landscape of the azepane ring is significantly influenced by the nature and position of its substituents. Even a single substituent can impose substantial conformational constraints. beilstein-journals.org For example, studies on fluorinated azepane derivatives have demonstrated that the introduction of a fluorine atom can rigidify the ring system, favoring a single dominant conformation in solution. beilstein-journals.orgresearchgate.net This rigidifying effect, however, is highly dependent on the presence and nature of other substituents on the ring. beilstein-journals.orgresearchgate.net

The carboximidhydrazide group attached to the nitrogen atom of the azepane ring in this compound would exert its own influence on the ring's conformation. This influence would be a combination of steric and electronic effects. The size of the carboximidhydrazide group would create steric interactions that could favor certain ring puckering to minimize these interactions. Electronically, the group could engage in interactions that stabilize specific conformations.

Stereochemical Descriptors and Chirality in this compound

The potential for chirality in this compound arises from the possibility of stereogenic centers within the molecule. If the azepane ring is substituted in a way that creates a chiral carbon atom, the molecule will exist as a pair of enantiomers.

The stereochemistry of substituted azepanes is a critical factor influencing their biological activity. The introduction of substituents on the seven-membered ring can lead to the formation of stereogenic centers, making these compounds valuable for stereoselective synthesis. The specific three-dimensional arrangement of atoms, or stereochemistry, can be described using descriptors such as R/S notation for chiral centers. The conformational preferences of the azepane ring are also closely tied to its stereochemistry, as different stereoisomers may favor different ring conformations.

For this compound, a thorough stereochemical analysis would involve identifying any potential chiral centers and determining the absolute configuration of each. This would be crucial for understanding its potential interactions with other chiral molecules, such as biological receptors.

Intermolecular Interactions and Aggregation Behavior

The carboximidhydrazide group in this compound provides sites for hydrogen bonding, which can lead to the formation of intermolecular interactions and aggregation. The N-H groups can act as hydrogen bond donors, while the nitrogen and potentially other atoms can act as hydrogen bond acceptors.

Studies on related molecules, such as carboxamide and thiocarboxamide derivatives, have shown that hydrogen bonding plays a significant role in their crystal packing. rsc.org In many cases, strong N-H···O hydrogen bonds lead to the formation of centrosymmetric dimers. rsc.org These dimers can then stack to form larger aggregates. rsc.org

Computational Chemistry and Theoretical Investigations of Azepane 1 Carboximidhydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of molecules. For Azepane-1-carboximidhydrazide, these calculations would elucidate the influence of the carboximidhydrazide substituent on the electronic environment of the seven-membered azepane ring.

Density Functional Theory (DFT) Studies on Azepane Ring Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Studies on azepane and its derivatives provide insight into how the nitrogen heteroatom and various substituents affect the ring's properties. nih.govacs.org DFT calculations have been employed to explore global reactivity descriptors, Fukui functions, intrinsic bond strength, and vibrational specificities, revealing how the energy gap influences the electronic properties of these compounds. acs.org

For the parent azepane ring, DFT studies, often using the M06-2X functional with a 6-311++G(d,p) basis set, have been conducted to determine its structural and electronic properties. nih.govacs.org These studies compute molecular global reactivity descriptors like frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential, and Fukui functions. acs.org The results help in understanding the charge distribution and reactivity of the azepane system. For instance, the nitrogen atom in the azepane ring is a primary site for electrophilic attack, a feature that would be modulated by the presence of the electron-withdrawing carboximidhydrazide group.

In a study of N-Boc-2-phenylazepane, DFT methods were used to optimize the conformations of its rotamers in different solvents, highlighting the method's utility in understanding conformational preferences influenced by substituents. whiterose.ac.uk

Table 1: Calculated Electronic Properties of Azepane from DFT Studies (Note: This data is for the parent azepane ring and serves as a baseline for understanding the substituted compound.)

PropertyCalculated ValueMethodReference
Dipole Moment1.45 DM06-2X/6-311++G(d,p) nih.gov
HOMO Energy-7.21 eVM06-2X/6-311++G(d,p) nih.gov
LUMO Energy2.83 eVM06-2X/6-311++G(d,p) nih.gov
HOMO-LUMO Gap10.04 eVM06-2X/6-311++G(d,p) nih.gov

This table is interactive. Click on the headers to sort.

Ab Initio Methods for Understanding Bonding and Energetics

Ab initio methods, which compute properties from first principles without experimental data, provide a high level of theory for understanding bonding and energetics. libretexts.org For azepane derivatives, methods like Møller-Plesset perturbation theory (MP2) have been used alongside DFT to investigate structural reactivity and stability. nih.govacs.org

These calculations are crucial for determining properties like ring strain energy. For cycloheptane, the parent carbocycle of azepane, the strain energy has been calculated to be around 6.38 kcal/mol using MP2 calculations. nih.gov Heteroatom substitution, as in azepane, influences this strain energy. nih.gov Ab initio calculations on phenylnitrene have been used to study its ring expansion to an azepine derivative, a reaction class relevant to azepane chemistry. acs.org The energetics of such rearrangements are critical for understanding potential synthetic and degradation pathways.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Ligand-Binding Hypotheses

The seven-membered azepane ring is known for its conformational flexibility. researchgate.net Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred tools for exploring the potential energy surface and conformational landscape of such flexible molecules. numberanalytics.comnih.gov

MM force fields are parameterized to reproduce experimental and high-level computational data, making them efficient for studying large systems and long-timescale dynamics. nih.govug.edu.pl Conformational analysis of various substituted azepanes has revealed a preference for chair, twist-chair, or twist-boat conformations, depending on the substituents and their positions. acs.orgresearchgate.net For a series of tri- and tetrahydroxyazepanes, a combination of NMR spectroscopy, molecular mechanics, and molecular dynamics simulations found the molecules to be markedly flexible. researchgate.net

For this compound, MD simulations could predict the predominant conformations in different environments (e.g., in vacuum vs. in a solvent). These simulations would also reveal the dynamics of the carboximidhydrazide group and its interaction with the azepane ring, such as the potential for intramolecular hydrogen bonding. Such information is a prerequisite for generating hypotheses about how this molecule might interact with a biological target, although the specifics of ligand-binding are beyond the scope of this article.

Computational Prediction of Reaction Pathways and Transition States for this compound Synthesis

Computational chemistry is increasingly used to predict reaction pathways and elucidate mechanisms by calculating the energies of reactants, products, intermediates, and transition states. rsc.org While a specific synthesis pathway for this compound is not detailed in the literature, computational methods can be applied to propose and evaluate potential synthetic routes.

One common route to azepane derivatives is through ring expansion reactions. rsc.orgresearchgate.netdntb.gov.ua For example, the synthesis of azepane derivatives via piperidine (B6355638) ring expansion has been studied, with computational methods used to understand the regiochemistry and stereochemistry of the process. rsc.orgresearchgate.net Similarly, the ring expansion of phenylnitrenes has been investigated using computational models. acs.orgmcmaster.caresearchgate.net

A hypothetical synthesis of this compound could involve the reaction of azepane with a cyanogen-containing reagent followed by reaction with hydrazine. Quantum chemical calculations could model this multi-step synthesis, identifying the transition state structures and activation energies for each step. This would help in predicting the feasibility of the proposed pathway and optimizing reaction conditions. Graph-based network models combined with thermochemical data are also emerging as powerful tools for predicting complex reaction pathways in chemical synthesis. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR studies establish a mathematical relationship between the chemical structure and a specific property. wikipedia.orgresearchgate.netmdpi.com In the context of chemical properties (QSPR), these models can predict physicochemical parameters based on calculated molecular descriptors.

For this compound, a QSPR study would focus on predicting properties like solubility, pKa, or reactivity indices based on a set of calculated descriptors. These descriptors can be constitutional, topological, geometric, or electronic. Quantum chemical calculations are a rich source of such descriptors, including dipole moment, polarizability, and HOMO-LUMO energies. researchgate.net

A QSPR model for a series of azepane derivatives could be developed by:

Calculating a wide range of molecular descriptors for each compound.

Measuring a specific chemical property for the series.

Using statistical methods to build a model that correlates the descriptors with the property.

While no specific QSPR studies on this compound exist, studies on related classes of compounds demonstrate the utility of this approach for predicting chemical behavior without the need for extensive experimental work. nih.gov

Semiempirical Molecular Orbital Calculations for Mechanistic Insights

Semiempirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative to ab initio and DFT methods for studying large molecules and reaction mechanisms. libretexts.org They are particularly useful for gaining qualitative insights into regiochemistry and stereochemistry.

The regiochemistry and stereochemistry of piperidine ring expansions to form azepane derivatives have been investigated using semiempirical molecular orbital calculations. rsc.orgresearchgate.net These calculations can help rationalize why a particular regio- or stereoisomer is formed preferentially. For instance, the AM1 semi-empirical method was used to study the ring expansion of substituted phenylnitrenes, predicting that the formation of the bicyclic azepine intermediate is the rate-determining step. researchgate.net Similarly, semiempirical methods have been used to study the intermediates in the ring expansion of phenylnitrenes to yield azepine products. mcmaster.ca

For this compound, semiempirical calculations could be employed to quickly screen different reactive sites and predict the outcome of reactions, such as electrophilic or nucleophilic attack. They could also provide insights into the mechanistic details of its formation or subsequent reactions, complementing the more computationally intensive DFT and ab initio methods.

Advanced Organic Transformations and Derivatization of Azepane 1 Carboximidhydrazide

Functionalization of the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a prime site for chemical modification. Its nucleophilic character allows for a variety of functionalization reactions, leading to N-substituted derivatives with altered solubility, basicity, and biological activity.

Key transformations at the azepane nitrogen include:

N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or reductively aminated with aldehydes and ketones. Arylation can be achieved through methods like the Buchwald-Hartwig amination, introducing aromatic moieties that can influence the molecule's electronic properties and potential for π-stacking interactions.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylazepane derivatives. This transformation converts the basic nitrogen into a neutral amide, significantly altering the compound's chemical behavior.

N-Sulfonylation: The introduction of a sulfonyl group, by reacting the azepane with a sulfonyl chloride, provides stable and often crystalline derivatives. This functionalization can also serve as a protecting group for the nitrogen.

N-Oxidation: Oxidation of the azepane nitrogen can lead to the corresponding N-oxide, a transformation that can dramatically alter the molecule's polarity and hydrogen bonding capabilities. nih.gov

Table 1: Potential Functionalization Reactions of the Azepane Nitrogen

Reaction TypeReagents and ConditionsPotential Product
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkyl-azepane-1-carboximidhydrazide
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseN-Aryl-azepane-1-carboximidhydrazide
N-AcylationAcyl chloride or Anhydride, Base (e.g., Et₃N)N-Acyl-azepane-1-carboximidhydrazide
N-SulfonylationSulfonyl chloride, Base (e.g., Pyridine)N-Sulfonyl-azepane-1-carboximidhydrazide

Modification of Peripheral Hydrocarbon Chains and Ring Substituents

While the parent Azepane-1-carboximidhydrazide may be unsubstituted on the carbon framework of the azepane ring, derivatives bearing substituents offer additional avenues for chemical modification. The presence of alkyl or aryl groups on the seven-membered ring allows for a range of transformations to introduce further complexity.

Methods for modifying existing substituents include:

Oxidation of Alkyl Chains: Hydroxylation of aliphatic side chains can be achieved using various oxidizing agents, introducing polar functional groups.

Halogenation: Radical halogenation of alkyl substituents can introduce handles for further nucleophilic substitution reactions.

Aromatic Substitution: For derivatives bearing aryl substituents on the azepane ring, electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) can be employed to modify the aromatic ring. smolecule.com

Cross-Coupling Reactions: Aryl halide substituents on the azepane ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. lifechemicals.com

The ability to introduce substituents at specific positions on the azepane ring can significantly influence the molecule's conformation and its interaction with biological targets. lifechemicals.comnih.govresearchgate.net

Chemical Modification of the Carboximidhydrazide Functional Group

The carboximidhydrazide moiety is a rich hub of chemical reactivity, offering numerous possibilities for derivatization and cyclization. This functional group contains multiple nucleophilic nitrogen atoms and can participate in a variety of condensation and rearrangement reactions.

Transformations Leading to New Heterocyclic Systems

The versatile reactivity of the carboximidhydrazide group makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings. These transformations often involve condensation with bifunctional electrophiles.

Potential cyclization reactions include:

Triazole Formation: Reaction with appropriate reagents can lead to the formation of 1,2,4-triazole (B32235) rings, a common scaffold in medicinal chemistry. acs.org

Thiadiazole Synthesis: Condensation with sulfur-containing reagents can yield thiadiazole derivatives. rsc.org

Oxadiazole Synthesis: The use of suitable oxygen-containing cyclizing agents can lead to the formation of oxadiazoles.

Pyrazolone (B3327878) and Pyrazole (B372694) Synthesis: Reactions with β-ketoesters or related compounds can result in the formation of pyrazolone or pyrazole rings. nih.gov

Table 2: Potential Heterocyclic Systems from this compound

Target HeterocyclePotential Reagents and Conditions
1,2,4-TriazoleCarbon disulfide followed by hydrazine, or formic acid
1,3,4-ThiadiazoleThiophosgene or carbon disulfide in the presence of a base
1,3,4-OxadiazolePhosgene derivatives or cyanogen (B1215507) bromide
Pyrazole1,3-Dicarbonyl compounds, Acid or base catalysis

Derivatization for Spectroscopic Probes or Chemical Tags

The guanidinium-like structure within the carboximidhydrazide group can be exploited for the attachment of spectroscopic probes or chemical tags. The basicity of this group allows for specific labeling under controlled conditions.

Strategies for derivatization include:

Fluorescent Labeling: The guanidinium (B1211019) moiety can be targeted for the attachment of fluorophores. nih.govnih.govresearchgate.netrsc.orgmdpi.com Reagents such as 9,10-phenanthrenequinone have been used for the fluorescent derivatization of guanidino groups, producing highly fluorescent products. tandfonline.com Benzoin and its derivatives have also been utilized for the pre-column derivatization of guanidine (B92328) compounds for HPLC analysis with fluorescence detection. google.comnih.gov

Biotinylation: The introduction of a biotin (B1667282) tag allows for the detection and purification of the molecule and its binding partners through the high-affinity interaction with streptavidin.

Attachment of Photoaffinity Labels: Diazirine-containing reagents can be attached to the carboximidhydrazide group to create photoaffinity probes for identifying molecular targets. nih.gov

These derivatization strategies are invaluable for studying the biological interactions and localization of this compound and its derivatives.

Formation of Fused or Bridged Multicyclic this compound Derivatives

The construction of fused or bridged ring systems introduces significant conformational rigidity and three-dimensionality to the azepane scaffold. These complex architectures can lead to enhanced biological activity and selectivity.

Methods for forming such systems include:

Intramolecular Cyclization: The presence of suitable functional groups on both the azepane ring and a substituent on the carboximidhydrazide moiety could allow for intramolecular cyclization, leading to fused systems. For example, an intramolecular aza-Cope rearrangement could be envisioned under the right conditions. rsc.org

Ring-Closing Metathesis (RCM): For derivatives containing appropriately positioned alkenyl side chains, RCM is a powerful tool for the formation of fused or bridged rings. researchgate.netscispace.com

Pictet-Spengler and Bischler-Napieralski type reactions: If an aromatic ring is suitably positioned relative to the azepane nitrogen, these classical cyclization reactions can be employed to construct fused systems.

Domino Reactions: Multi-component reactions or sequential one-pot transformations can be designed to build complex polycyclic structures in a highly efficient manner. rsc.org

Temporary-Bridge Strategy: A conceptually novel approach involves the formation of a temporary bridge to facilitate the construction of the azepine ring, which can then be selectively transformed. rsc.org

The synthesis of these intricate multicyclic derivatives represents a significant challenge but offers access to a unique chemical space with potentially valuable properties. acs.orgfigshare.comcolab.wsresearchgate.netchem-soc.si

Future Directions and Emerging Research Avenues in Azepane 1 Carboximidhydrazide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized azepanes remains a challenge due to the entropic penalty associated with forming a seven-membered ring. mdpi.com Future research on Azepane-1-carboximidhydrazide will undoubtedly benefit from the development of more efficient and sustainable synthetic routes. Key areas of focus include:

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Chemoenzymatic strategies, employing imine reductases or monoamine oxidases, have been successfully used to generate enantioenriched azepane derivatives. acs.orgnih.govcapes.gov.br Future work could explore the biocatalytic synthesis of chiral this compound, a critical step for its potential applications in pharmacology. A one-pot, three-step biocatalytic cascade has been developed to synthesize trihydroxypiperidine and azepane iminosugars from monosaccharides, showcasing the power of enzymatic synthesis for creating complex heterocyclic structures. researchgate.net

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and scalability. mdpi.com This technique has been successfully applied to the synthesis of various nitrogen heterocycles, including pyrroles and indoles. uc.pt Adapting these methods for the synthesis of this compound could lead to more efficient and scalable production. The synthesis of nitrogen- and oxygen-containing heterocycles through Prins cyclization in continuous flow has also been described. thieme-connect.com

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. This includes the use of greener solvents, catalysts, and reaction conditions. Microwave-assisted synthesis in an aqueous medium has been shown to be an efficient method for the N-heterocyclization of primary amines and hydrazines with dihalides to form azepanes, among other heterocycles. nih.gov

Sustainable Synthetic Methodology Potential Advantage for this compound Synthesis Relevant Research Findings for Azepanes
BiocatalysisEnantioselective synthesis of chiral derivatives.Use of imine reductases and monoamine oxidases for asymmetric synthesis. acs.orgnih.govcapes.gov.br
Flow ChemistryImproved scalability, safety, and reaction control.Successful synthesis of various N-heterocycles in continuous flow systems. mdpi.comuc.pt
Microwave-Assisted SynthesisRapid and efficient cyclization reactions.Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. nih.govresearchgate.net

Exploration of Unconventional Reaction Pathways for this compound Synthesis

Beyond traditional synthetic methods, the exploration of unconventional reaction pathways can unlock new routes to complex azepane structures.

Photochemical Synthesis: Light-mediated reactions offer unique opportunities for bond formation. A notable development is the photochemical dearomative ring expansion of nitroarenes to form polysubstituted azepanes. nih.govresearchgate.net This blue-light-mediated process occurs at room temperature and provides access to a previously underexplored area of chemical space. nih.gov A one-pot photoenzymatic synthesis for N-Boc-4-amino/hydroxy-azepane has also been reported, combining photochemical oxyfunctionalization with enzymatic catalysis. nih.govresearcher.lifeacs.org

Electrochemical Synthesis: Electrochemistry represents a powerful and sustainable tool for organic synthesis. While specific applications to azepane synthesis are still emerging, the principles of electrosynthesis could be applied to the cyclization and functionalization steps in the formation of this compound.

Ring Expansion Strategies: The expansion of smaller, more readily available rings is a viable strategy for constructing the azepane core. For instance, the ring expansion of trifluoromethyl pyrrolidines to yield 4-substituted α-trifluoromethyl azepanes has been demonstrated. researchgate.net

Unconventional Reaction Pathway Description Potential Application to this compound
Photochemical Ring ExpansionBlue-light-mediated dearomative ring expansion of nitroarenes. nih.govresearchgate.netA novel route to highly functionalized azepane precursors.
Photoenzymatic SynthesisCombination of photochemical and enzymatic steps in a one-pot reaction. nih.govresearcher.lifeacs.orgAsymmetric synthesis of functionalized azepane intermediates.
Pyrrolidine Ring ExpansionRegioselective ring-opening of bicyclic azetidinium intermediates derived from proline. researchgate.netA stereocontrolled approach to substituted azepane scaffolds.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its properties and interactions.

Multi-dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are indispensable for the unambiguous assignment of proton and carbon signals, which is fundamental for confirming the structure of newly synthesized derivatives. mdpi.comnih.gov NOESY experiments can provide insights into the through-space proximity of atoms, helping to determine the molecule's conformation in solution. nih.gov The structure of a heavily hydroxylated azepane iminosugar was confirmed using 2D NMR experiments, including an HMBC correlation. acs.orgacs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation. nih.govacs.org This data is invaluable for understanding intermolecular interactions and for validating computational models. The crystal structure of azepane itself shows two non-equivalent units linked by intermolecular hydrogen bonds. nih.govacs.org

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the stable conformations, electronic properties, and reactivity of this compound. nih.govacs.org These computational studies can complement experimental data and guide synthetic efforts.

Technique Information Gained Relevance for this compound
2D NMR (COSY, HSQC, HMBC, NOESY)Connectivity, conformation, and stereochemistry in solution. mdpi.comnih.govacs.orgacs.orgDefinitive structural assignment and conformational analysis.
X-ray CrystallographyPrecise bond lengths, angles, and solid-state packing. nih.govacs.orgUnambiguous structural proof and understanding of intermolecular forces.
Computational Modeling (DFT)Electronic structure, reactivity, and stable conformations. nih.govacs.orgPrediction of properties and guidance for synthetic design.

Integration of Machine Learning and AI in this compound Chemical Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of properties, the planning of synthetic routes, and the analysis of large datasets. numberanalytics.com

Retrosynthetic Prediction: AI-powered tools can suggest viable synthetic pathways for target molecules, including complex heterocycles like this compound. mdpi.com Transfer learning approaches are being developed to improve the accuracy of these predictions, especially for less common ring systems. mdpi.comchemrxiv.orgchemrxiv.org

Property Prediction: ML models can be trained to predict various physicochemical and biological properties of molecules based on their structure. numberanalytics.commdpi.com This could accelerate the discovery of potential applications for this compound by identifying promising candidates for further experimental investigation. A novel strategy for molecular feature extraction in machine learning has been proposed to improve predictive models for environmental properties. whiterose.ac.uk

Reaction Optimization: AI algorithms can be employed to optimize reaction conditions, leading to higher yields and purities. This is particularly valuable for the challenging synthesis of seven-membered rings.

AI/ML Application Function Impact on this compound Research
RetrosynthesisPredicts synthetic routes to a target molecule. mdpi.comchemrxiv.orgchemrxiv.orgAccelerates the design of efficient synthetic strategies.
Property PredictionEstimates physicochemical and biological properties from structure. numberanalytics.commdpi.comPrioritizes derivatives for synthesis and testing.
Reaction OptimizationIdentifies optimal reaction conditions for a given transformation.Improves the efficiency and yield of synthetic steps.

Investigation of this compound in Materials Science and Supramolecular Chemistry (excluding specific applications)

The unique structural features of the azepane ring make it an interesting building block for new materials and supramolecular assemblies.

Polymer Chemistry: Azepane-containing monomers could be polymerized to create novel materials with tailored properties. The incorporation of functional groups like the carboximidhydrazide moiety could lead to polymers with interesting hydrogen-bonding capabilities or metal-coordinating properties. Self-assembly of azobenzene-containing polymers has been shown to form supramolecular nanospheres. rsc.orgrsc.org

Supramolecular Chemistry: The hydrogen bond donors and acceptors in this compound make it a prime candidate for the construction of supramolecular assemblies through self-assembly processes. mdpi.com These ordered structures could find use in various areas of materials science.

Coordination Chemistry: The nitrogen atoms in the azepane ring and the carboximidhydrazide group can act as ligands for metal ions, leading to the formation of coordination complexes. researchgate.netresearchgate.netbeilstein-journals.org The study of these complexes could reveal interesting structural and electronic properties.

Area of Investigation Potential Role of this compound Relevant Research in Azepane Chemistry
Polymer ScienceAs a monomer for the synthesis of functional polymers.Self-assembly of azobenzene-containing polymers into nanostructures. rsc.orgrsc.org
Supramolecular ChemistryAs a building block for self-assembled architectures via hydrogen bonding.Supramolecular chirality in azobenzene-containing polymer systems. mdpi.com
Coordination ChemistryAs a ligand for the formation of metal complexes.DFT analysis of azepine coordination to transition metals. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Azepane-1-carboximidhydrazide in laboratory settings?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .
  • Exposure Response :
  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin Contact : Wash thoroughly with soap and water; seek medical consultation .
  • Waste Disposal : Segregate waste and collaborate with certified biohazard disposal services to mitigate environmental risks .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what challenges arise during data interpretation?

  • Methodological Answer :

  • Primary Techniques :
  • NMR : Identifies structural isomers and hydrogen bonding patterns. Challenges include signal splitting due to conformational flexibility .
  • HPLC/MS : Quantifies purity but requires optimization of mobile phases to resolve polar degradation products .
  • Data Validation : Cross-validate with FT-IR for functional groups and elemental analysis for stoichiometric accuracy .

Q. How should researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer :

  • Step 1 : Review existing synthetic routes (e.g., hydrazine-carboxamide coupling) and document reagent purity thresholds .
  • Step 2 : Standardize reaction parameters (temperature, solvent ratios) using controlled experiments .
  • Step 3 : Include negative controls to identify side reactions and validate yields via gravimetric analysis .

Q. What strategies ensure comprehensive literature reviews for identifying knowledge gaps in this compound research?

  • Methodological Answer :

  • Database Selection : Use SciFinder and PubMed with keywords like "azepane derivatives" and "carboximidhydrazide reactivity" .
  • Source Evaluation : Prioritize peer-reviewed journals and cross-reference citations to resolve conflicting data .
  • Gap Analysis : Tabulate reported biological activities vs. mechanistic uncertainties (e.g., Table 1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Compare experimental conditions (e.g., cell lines, dosage) across studies .
  • Methodological Audit : Assess assay variability (e.g., MTT vs. ATP-based viability tests) .
  • Meta-Analysis : Use statistical tools (e.g., forest plots) to quantify heterogeneity and identify outliers .

Q. What advanced computational approaches predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Modeling : Calculate transition states for nucleophilic attacks using Gaussian09 with B3LYP/6-31G* basis sets .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using GROMACS .
  • Validation : Corrogate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can reaction conditions be optimized to enhance this compound yield while minimizing byproducts?

  • Methodological Answer :

  • DOE Framework :
  • Variables : Temperature (40–80°C), catalyst loading (5–15 mol%) .
  • Response Surface Methodology : Use Minitab to model interactions and identify Pareto-optimal conditions .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) for water-sensitive steps .

Q. What strategies address reproducibility challenges in this compound-based pharmacological assays?

  • Methodological Answer :

  • Protocol Harmonization : Adhere to OECD guidelines for cytotoxicity assays, including cell passage number limits .
  • Blinded Replication : Partner with independent labs to validate dose-response curves using predefined SOPs .
  • Data Transparency : Share raw datasets and analysis codes via repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.